molecular formula C20H20FN3O3S B2656906 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide CAS No. 897455-63-9

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2656906
CAS RN: 897455-63-9
M. Wt: 401.46
InChI Key: AMVQXUIDQNFDNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and a benzamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether group, and benzamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the imidazole ring might participate in reactions with acids and bases, the thioether group might be involved in oxidation and reduction reactions, and the benzamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the benzamide group might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

The synthesis of benzothiazole acylhydrazones, which include structures related to the specified compound, has shown promising results in anticancer activity. These compounds exhibit cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Anticonvulsant Applications

Research on thiadiazole derivatives, which share a thematic chemical framework with the compound of interest, has identified potential anticonvulsant properties. These derivatives demonstrate high anticonvulsive activity, outperforming traditional drugs like "Depakin" in certain models, suggesting their application in the treatment of seizures (Sych et al., 2018).

Antimicrobial and Antioxidant Applications

Compounds synthesized with structural similarities to the specified molecule have been explored for their antimicrobial and antioxidant properties. These studies indicate that certain derivatives exhibit significant antibacterial, antifungal, and antioxidant activities, highlighting their potential in treating infections and oxidative stress (Raghavendra et al., 2016).

Neurological Imaging Applications

Derivatives of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which are chemically related to the compound , have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds exhibit high affinity and selectivity for peripheral benzodiazepine receptors, demonstrating their utility in imaging studies related to neurodegenerative disorders (Fookes et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards might include skin and eye irritation, and respiratory irritation . Always refer to the safety data sheet (SDS) for detailed safety information.

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in medicine or industry, and optimizing its synthesis process . Further studies could also investigate its mechanism of action and its physical and chemical properties in more detail.

properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-17-8-5-14(11-18(17)27-2)19(25)22-9-10-28-20-23-12-16(24-20)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVQXUIDQNFDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide

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